molecular formula C12H17Cl2N3O B2365975 N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride CAS No. 1353947-80-4

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride

Cat. No.: B2365975
CAS No.: 1353947-80-4
M. Wt: 290.19
InChI Key: OBYLUVYGJHTYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamine moiety and a chloronicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with 2-aminocyclohexanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields amines or alcohols.

    Substitution: Forms various substituted nicotinamide derivatives.

Scientific Research Applications

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features.

    2-Aminocyclohexanol: A related compound with a hydroxyl group instead of the nicotinamide moiety.

    2-Chloronicotinamide: Shares the nicotinamide structure but lacks the cyclohexylamine component.

Uniqueness

N-(2-Aminocyclohexyl)-2-chloronicotinamide hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties. Its dual functional groups allow for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-aminocyclohexyl)-2-chloropyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14;/h3-4,7,9-10H,1-2,5-6,14H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYLUVYGJHTYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=C(N=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.